molecular formula C14H15NO3 B1335707 (3-Butyryl-1H-indol-1-yl)acetic acid CAS No. 892676-98-1

(3-Butyryl-1H-indol-1-yl)acetic acid

Cat. No. B1335707
M. Wt: 245.27 g/mol
InChI Key: MWJZDOGFNNCVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Butyryl-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 892676-98-1. It has a molecular weight of 245.28 g/mol . This compound is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular formula of “(3-Butyryl-1H-indol-1-yl)acetic acid” is C14H15NO3 . The InChI Code is 1S/C14H15NO3/c1-2-5-13(16)11-8-15(9-14(17)18)12-7-4-3-6-10(11)12/h3-4,6-8H,2,5,9H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

“(3-Butyryl-1H-indol-1-yl)acetic acid” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pharmacological Applications

  • Antibacterial and Anti-enzymatic Potentials: A study by Rubab et al. (2017) demonstrated the synthesis of derivatives from 2-(1H-Indol-3-yl)acetic acid, showing notable antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds also exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, suggesting therapeutic potential against inflammatory ailments.

Analytical Chemistry

  • Chromatographic Analysis: A method involving micellar liquid chromatography with fluorimetric detection was developed for determining plant growth regulators, including indol 3-yl butyric acid, as discussed by Sánchez et al. (1996). This method provides a valuable analytical tool for assessing concentrations of such compounds in biological samples.

Plant Physiology

  • Role in Plant Growth: Indole-3-butyric acid (a related compound) is known to influence root formation in plants, as explored by Nordström et al. (1991). Their study on pea cuttings showed that this compound significantly impacts the internal levels of auxins, crucial for root development.

Genetic Studies

  • Understanding Auxin Response: Research by Zolman et al. (2000) identified mutants in Arabidopsis thaliana that were resistant to indole-3-butyric acid but sensitive to indole-3-acetic acid, offering insights into the genetic basis of plant response to different auxins.

Organic Chemistry and Synthesis

  • Synthesis of Novel Compounds: Ghandi et al. (2012) discussed the synthesis of novel indoloketopiperazine derivatives using 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid in a three-component Ugi reaction, expanding the possibilities for chemical synthesis using indole derivatives Ghandi et al. (2012).

Environmental Chemistry

  • Photocatalytic Degradation: A comparative study on the photocatalytic degradation of indole-3-acetic acid and indole-3-butyric acid, involving titanium dioxide, was conducted by Qamar and Muneer (2005). This study provides insights into environmental remediation techniques for pesticide derivatives.

Biochemistry

  • Auxin Degradation Pathway: Gazarian et al. (1998) identified skatolyl hydroperoxide during the plant peroxidase-catalysed degradation of indol-3-yl acetic acid, offering a deeper understanding of the biochemical pathways involved in plant hormone degradation Gazarian et al. (1998).

Microbiology

  • Occurrence in Microorganisms: White (1987) reported the identification of indole-3-acetic acid and related compounds in the archaebacterium Sulfolobus acidocaldarius, highlighting the presence of these compounds in diverse biological systems White (1987).

Safety And Hazards

The safety data sheet for a similar compound, 1H-Indole-3-acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-butanoylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-5-13(16)11-8-15(9-14(17)18)12-7-4-3-6-10(11)12/h3-4,6-8H,2,5,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZDOGFNNCVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407375
Record name 2-(3-butanoylindol-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Butyryl-1H-indol-1-yl)acetic acid

CAS RN

892676-98-1
Record name 2-(3-butanoylindol-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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